1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives have been reported to exhibit antimicrobial activity . They can inhibit the growth of certain bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .
Anticancer Activity
Benzimidazole and its derivatives have shown potential in cancer treatment . They can interfere with the growth of cancer cells, potentially leading to their death .
Antiviral Activity
Imidazole-containing compounds have been found to possess antiviral properties . They can inhibit the replication of certain viruses, making them potential candidates for the development of new antiviral drugs .
Antiparasitic Activity
Benzimidazole derivatives have been used in the treatment of parasitic diseases . For example, thiabendazole is a benzimidazole derivative that has been used as an anthelmintic agent .
Anti-inflammatory Activity
Benzimidazole derivatives have been reported to exhibit anti-inflammatory activity . They can reduce inflammation, making them potential candidates for the development of new anti-inflammatory drugs .
Synthesis of Polycyclic Aromatic Hydrocarbons
The compound can be used in the synthesis of polycyclic aromatic hydrocarbons . These compounds have various applications in materials science and medicinal chemistry .
Drug Development
Given the wide range of biological activities associated with imidazole and benzimidazole derivatives, “1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile” could potentially be used in the development of new drugs .
Future Directions
properties
IUPAC Name |
1-(2-methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-12(2)14-10-18(23-9-8-21-13(23)3)24-17-7-5-4-6-16(17)22-19(24)15(14)11-20/h4-10,12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYOFUZYUXGHQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
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